molecular formula C21H12BrF7N2O B11539863 (1Z)-1-[2-(benzyloxy)-5-bromobenzylidene]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

(1Z)-1-[2-(benzyloxy)-5-bromobenzylidene]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11539863
M. Wt: 521.2 g/mol
InChI Key: QZNKQZCDALAJRZ-LZWSGYTISA-N
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Description

(1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and hydrazone formation, under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE has potential applications as a therapeutic agent. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H12BrF7N2O

Molecular Weight

521.2 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C21H12BrF7N2O/c22-13-6-7-14(32-10-11-4-2-1-3-5-11)12(8-13)9-30-31-20-18(25)16(23)15(21(27,28)29)17(24)19(20)26/h1-9,31H,10H2/b30-9-

InChI Key

QZNKQZCDALAJRZ-LZWSGYTISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N\NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

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